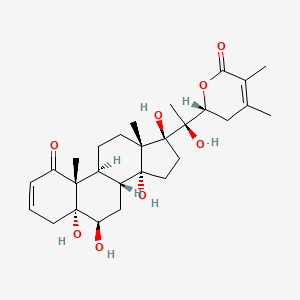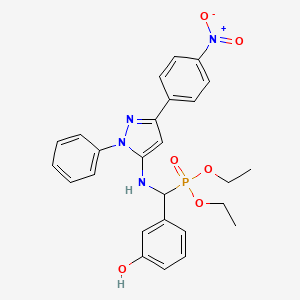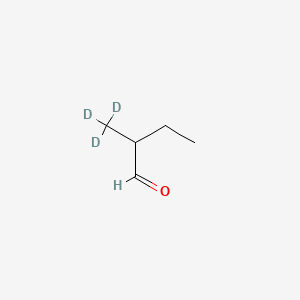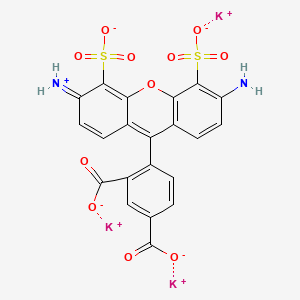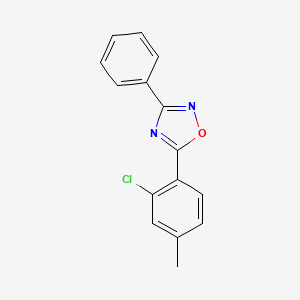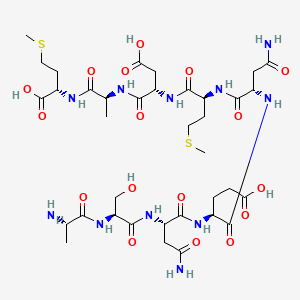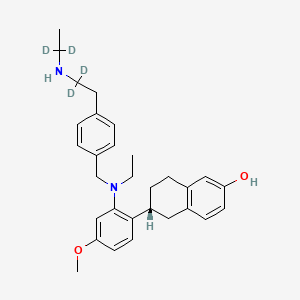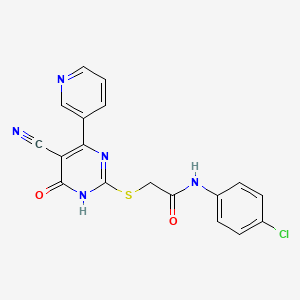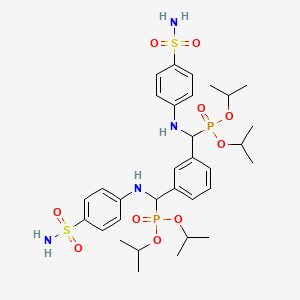
Carbonic anhydrase inhibitor 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitor 21 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide and dehydration of bicarbonate. Inhibition of carbonic anhydrase has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic anhydrase inhibitor 21 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of a primary alcohol group in the compound can yield an aldehyde or carboxylic acid .
Applications De Recherche Scientifique
Carbonic anhydrase inhibitor 21 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes such as respiration and acid-base balance.
Medicine: Investigated for its potential in treating diseases like glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a catalyst in certain chemical reactions.
Mécanisme D'action
Carbonic anhydrase inhibitor 21 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby preventing the hydration of carbon dioxide and dehydration of bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced intraocular pressure in glaucoma and decreased seizure activity in epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 21 is unique in its specific binding affinity and selectivity for certain isoforms of carbonic anhydrase, making it potentially more effective and with fewer side effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C32H48N4O10P2S2 |
|---|---|
Poids moléculaire |
774.8 g/mol |
Nom IUPAC |
4-[[di(propan-2-yloxy)phosphoryl-[3-[di(propan-2-yloxy)phosphoryl-(4-sulfamoylanilino)methyl]phenyl]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C32H48N4O10P2S2/c1-21(2)43-47(37,44-22(3)4)31(35-27-12-16-29(17-13-27)49(33,39)40)25-10-9-11-26(20-25)32(48(38,45-23(5)6)46-24(7)8)36-28-14-18-30(19-15-28)50(34,41)42/h9-24,31-32,35-36H,1-8H3,(H2,33,39,40)(H2,34,41,42) |
Clé InChI |
OBSYZDGPHUVABQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)P(=O)(OC(C)C)OC(C)C)NC3=CC=C(C=C3)S(=O)(=O)N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



